molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1406821
CAS No.: 1352888-45-9
M. Wt: 157.17 g/mol
InChI Key: AIDYYUVRNVVYJF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting that this compound may also interact with specific proteins or enzymes in a covalent manner.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors typically work by forming a covalent bond with their target, which can lead to the modification or inactivation of the target’s function.

Biochemical Pathways

Given that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors , it is plausible that this compound could affect pathways involving its target proteins or enzymes.

Result of Action

The potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors suggests that they could induce significant changes in the function of their target proteins or enzymes .

Biochemical Analysis

Biochemical Properties

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acetonitrile in the presence of a strong base, such as sodium hydride, followed by cyclization . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in drug discovery and material science .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYYUVRNVVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of compound 2-amino-4-methylnicotinonitrile (1 equiv.) in water was added chloroacetaldehyde (55% aq. solution) (1.2 equiv.) and the reaction was heated at 80° C. for 16 h. On completion, it was quenched by 1N NaOH till pH 8. Solid precipitated was filtered and vacuum dried to afford the title compound (75% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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